3-(p-Methoxyphenyl)propyltrichlorosilane

Descripción general

Descripción

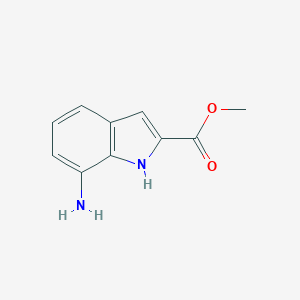

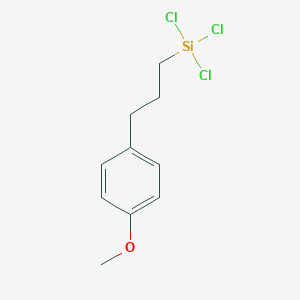

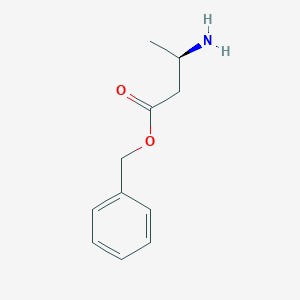

3-(p-Methoxyphenyl)propyltrichlorosilane is a chemical compound with the formula C10H13Cl3OSi . It is a liquid substance used as a chemical intermediate . It is also known by the synonym p-(Trichlorosilylpropyl)anisole .

Molecular Structure Analysis

The molecular structure of 3-(p-Methoxyphenyl)propyltrichlorosilane consists of 10 carbon atoms, 13 hydrogen atoms, 3 chlorine atoms, 1 oxygen atom, and 1 silicon atom . The exact spatial arrangement of these atoms would require more detailed spectroscopic analysis.Chemical Reactions Analysis

While specific chemical reactions involving 3-(p-Methoxyphenyl)propyltrichlorosilane are not available, organochlorosilanes like this compound generally react with water and moisture in the air, liberating hydrogen chloride . They are also known to be highly reactive and can participate in a variety of chemical transformations.Physical And Chemical Properties Analysis

3-(p-Methoxyphenyl)propyltrichlorosilane is a liquid substance . Its molecular weight is 283.65 g/mol. The compound has a boiling point of 128-129ºC at 1mm pressure . Its density is 1.226 g/cm³ .Aplicaciones Científicas De Investigación

Polymer Photovoltaic Research : Used in polymer-based photovoltaic cells, particularly in the study of poly(3-hexylthiophene) (P3HT) and its blends for solar cells, due to its influence on the power-conversion efficiencies of these cells (Dang, Hirsch, & Wantz, 2011).

Thin Film Fabrication : Plays a role in obtaining perpendicular lamellar orientations in thin films of polymers, such as polystyrene-block-poly(methyl methacrylate), on silicon wafers. It contributes to creating perpendicular lamellae at interfaces, important for electronic and optical applications (Sohn & Yun, 2002).

Organometallic Chemistry : Involved in studies examining the oxidative addition of aryl carbon-oxygen bonds to ruthenium complexes. This has implications in catalytic activities and chemoselective bond formation (Ueno, Mizushima, Chatani, & Kakiuchi, 2006).

Optical Properties and Emission of Poly(thiophene)s : Utilized in the postfunctionalization of poly(3-hexylthiophene), influencing the optical and photophysical properties of disubstituted poly(thiophene)s. This has applications in enhancing solid-state emission and tuning optical properties (Li, Vamvounis, & Holdcroft, 2002).

Chromatographic Applications : Used in deactivating hydroxyl groups in the skeleton of porous polymers for chromatographic packings, affecting the selectivity and retention indices of compounds in high-performance liquid chromatography (HPLC) (Gawdzik, Matynia, & Osypiuk, 1998).

Catalysis : Demonstrated effectiveness as a catalyst in the oxygenation of olefinic compounds, particularly in the epoxidation process. This has potential applications in green chemistry and industrial processes (Takai, Hata, Yamada, & Mukaiyama, 1991).

Polymer Synthesis : Involved in the synthesis of novel comb polymers, such as unsaturated carbosilane polymers with pendent oligo(oxyethylene) groups. These polymers have applications in materials science due to their low glass transition temperatures (Wang & Weber, 1993).

Nanotechnology : Utilized in the fabrication of polymeric thin films with nanopores and nanogrooves, which are crucial for creating nanoscale structures in various technological applications (Park, 2007).

Spin State Control in Carbenes : Plays a role in controlling the spin state of Bis(p-methoxyphenyl)carbene, relevant for applications in magnetic bistability, information storage, and radical-initiated polymerization processes (Costa et al., 2016).

Safety And Hazards

This compound is classified as dangerous, causing severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . It should not be inhaled, and hands should be washed thoroughly after handling . In case of contact with skin or eyes, immediate medical attention is required .

Propiedades

IUPAC Name |

trichloro-[3-(4-methoxyphenyl)propyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3OSi/c1-14-10-6-4-9(5-7-10)3-2-8-15(11,12)13/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KONHVWVBPIDGBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(p-Methoxyphenyl)propyltrichlorosilane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[3,2-b]pyridine-5-carboxamide](/img/structure/B71825.png)

![[3-(Aminomethyl)pyrrolidin-3-yl]methanol](/img/structure/B71836.png)

![(4E)-2-[2-(dibenzylamino)-4-methyl-1,3-thiazol-5-yl]-4-(2-dibenzylazaniumylidene-4-methyl-1,3-thiazol-5-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B71862.png)